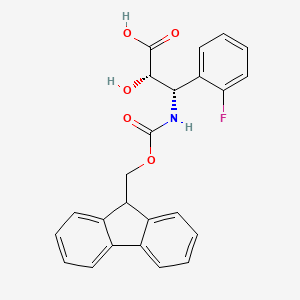

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Overview

Description

The compound’s name suggests it’s a type of amino acid with a complex structure. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

Synthesis Analysis

The synthesis would likely involve the protection of the amino group with the Fmoc, followed by the introduction of the 2-fluorophenyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The structure can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry. These can provide information about the compound’s molecular structure and confirm the presence of the Fmoc and 2-fluorophenyl groups.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the Fmoc and 2-fluorophenyl groups. The Fmoc group could be removed under basic conditions, and the compound might participate in reactions typical of amino acids.Physical And Chemical Properties Analysis

Properties like solubility, melting point, and acidity/basicity can be determined experimentally. The compound’s polarity would likely be influenced by the Fmoc and 2-fluorophenyl groups.Scientific Research Applications

1. Synthesis and Peptide Incorporation

This compound is used in the asymmetric synthesis of derivatives of new amino acids, like 3′-phosphono-L-tyrosine. It's achieved through Schollkopf synthesis, coupling with lithiated bis-lactim ether, and employed in solid-phase peptide synthesis using the Fmoc (fluoren-9-ylmethoxycarbonyl) strategy (Paladino et al., 1993).

2. Preparation of Fmoc-β2-homoamino Acids

The compound aids in the preparation of N-Fmoc-protected β2-homoamino acids. These are synthesized through a diastereoselective amidomethylation process and are crucial for large-scale preparation in peptide synthesis (Šebesta & Seebach, 2003).

3. Oligomer Synthesis from Neuraminic Acid Analogues

The Fmoc-protected sugar amino acids derived from neuraminic acids are used for solid-phase synthesis to create oligomers. This includes hydrogenation processes leading to various oligomer series (Gregar & Gervay-Hague, 2004).

4. Development of New Linkers for Solid Phase Synthesis

The compound is integral in synthesizing new linkers like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, enhancing acid stability in solid phase synthesis and yielding high-quality products (Bleicher, Lutz, & Wuethrich, 2000).

5. Self-Assembled Structures of Fmoc Modified Amino Acids

Studies reveal that Fmoc modified amino acids form self-assembled structures under various conditions. This understanding is pivotal for designing novel architectures in material science and nanotechnology (Gour et al., 2021).

6. Synthesis of β-Amino Acids

The compound is used in the Arndt-Eistert synthesis to produce enantiomerically pure N-Fmoc-protected β-amino acids, enhancing the efficiency and yield of amino acid production (Ellmerer-Müller et al., 1998).

7. Development of Novel Protecting Groups in Peptide Synthesis

It's used in the development of new protecting groups like 9H-xanthen-9-yl (Xan) for cysteine, improving the solid-phase synthesis of peptides (Han & Bárány, 1997).

Safety And Hazards

Standard safety procedures should be followed when handling this compound. Specific hazards would depend on the compound’s reactivity and toxicity, which can be determined through further testing.

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, or investigating its reactivity in various chemical reactions.

Please consult with a qualified professional or refer to the relevant literature for more specific and detailed information. This analysis is based on the compound’s name and general chemical principles, and may not accurately reflect the properties of the actual compound.

properties

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-20-12-6-5-11-18(20)21(22(27)23(28)29)26-24(30)31-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUXZLOJQPRNKZ-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4F)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376146 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

CAS RN |

959572-41-9 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

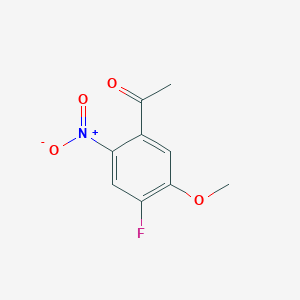

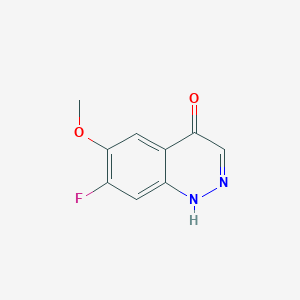

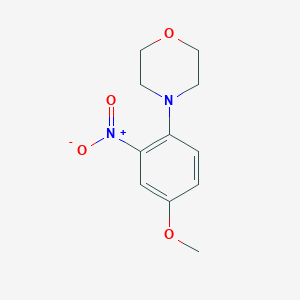

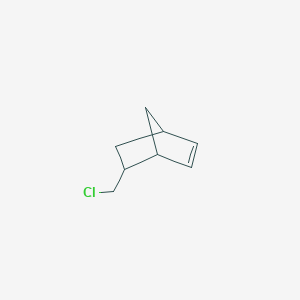

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.